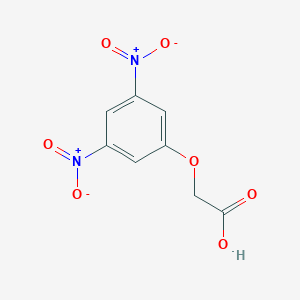
{3,5-Dinitrophenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3,5-Dinitrophenoxy}acetic acid (DNAA) is a synthetic compound that has been widely used in scientific research due to its ability to mimic the biological effects of plant hormones. DNAA is a member of the family of synthetic auxins, which are compounds that mimic the natural plant hormone indole-3-acetic acid (IAA). DNAA has been used in various applications, including plant growth regulation, herbicide development, and as a tool for studying plant physiology.
作用机制
The mechanism of action of {3,5-Dinitrophenoxy}acetic acid is similar to that of natural plant hormones. It binds to specific receptors on the surface of plant cells, triggering a series of biochemical reactions that result in changes in gene expression and cell growth. {3,5-Dinitrophenoxy}acetic acid has been found to have a higher affinity for the auxin receptor than other synthetic auxins, making it a useful tool for studying the role of auxins in plant growth and development.
Biochemical and Physiological Effects:
{3,5-Dinitrophenoxy}acetic acid has been found to have a wide range of biochemical and physiological effects on plants. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. {3,5-Dinitrophenoxy}acetic acid has also been found to increase the synthesis of certain proteins and enzymes involved in plant growth and development.
实验室实验的优点和局限性
One of the main advantages of using {3,5-Dinitrophenoxy}acetic acid in lab experiments is its ability to mimic the effects of natural plant hormones. This allows researchers to study the role of plant hormones in various physiological processes without the need for complex plant growth systems. However, one limitation of using {3,5-Dinitrophenoxy}acetic acid is its potential toxicity to plants at high concentrations. Careful dosing and experimental design are required to ensure that the effects observed are due to the compound itself and not its toxicity.
未来方向
There are several potential future directions for research on {3,5-Dinitrophenoxy}acetic acid. One area of interest is the development of new synthetic auxins with improved selectivity and efficacy. Another area of interest is the use of {3,5-Dinitrophenoxy}acetic acid in the development of new herbicides and plant growth regulators. Additionally, {3,5-Dinitrophenoxy}acetic acid could be used as a tool for studying the role of plant hormones in response to environmental stresses such as drought and temperature fluctuations.
合成方法
{3,5-Dinitrophenoxy}acetic acid can be synthesized through several methods, including the reaction of 3,5-dinitrophenol with chloroacetic acid in the presence of a base. This method yields {3,5-Dinitrophenoxy}acetic acid as a white crystalline solid with a melting point of 177-179°C.
科学研究应用
{3,5-Dinitrophenoxy}acetic acid has been used extensively in scientific research as a tool to study plant growth and development. It has been found to regulate various physiological processes in plants, including cell division, elongation, and differentiation. {3,5-Dinitrophenoxy}acetic acid has also been used to study the mechanism of action of other plant hormones, such as auxins and cytokinins.
属性
产品名称 |
{3,5-Dinitrophenoxy}acetic acid |
|---|---|
分子式 |
C8H6N2O7 |
分子量 |
242.14 g/mol |
IUPAC 名称 |
2-(3,5-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12) |
InChI 键 |
CSEMUAZJBOOLFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)




![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)



![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
